molecular formula C6H5ClN2O B2613995 1-(5-Chloropyrimidin-2-yl)ethan-1-one CAS No. 1822666-76-1

1-(5-Chloropyrimidin-2-yl)ethan-1-one

Cat. No.: B2613995
CAS No.: 1822666-76-1
M. Wt: 156.57
InChI Key: NITDGGLOEWJFEJ-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)ethan-1-one (CAS: 1822666-76-1) is a pyrimidine-derived ketone with the molecular formula C₆H₅ClN₂O. Its structure features a pyrimidine ring substituted with a chlorine atom at the 5-position and an acetyl group at the 2-position (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents due to the pyrimidine scaffold’s ability to engage in hydrogen bonding and π-π stacking interactions . Its physicochemical properties, including moderate polarity (due to the ketone and nitrogen atoms) and aromatic stability, make it versatile in organic synthesis.

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITDGGLOEWJFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chloropyrimidin-2-yl)ethan-1-one typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 5-chloropyrimidine with acetic anhydride under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(5-Chloropyrimidin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(5-Chloropyrimidin-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Heterocycle Substituents CAS Number Key Differences from Target Compound Reference
1-(5-Chloropyrimidin-2-yl)ethan-1-one Pyrimidine Cl (C5), COCH₃ (C2) 1822666-76-1 Reference compound
1-(5-Chloro-2-thienyl)ethan-1-one Thiophene Cl (C5), COCH₃ (C2) 6310-04-9 Thiophene (S-containing) vs. pyrimidine (N-containing)
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Thiophene Cl (C5), COCH₂CHPh (C2) N/A Extended conjugation (α,β-unsaturated ketone + phenyl)
1-(5-Chloropyrimidin-2-yl)ethanamine Pyrimidine Cl (C5), CH₂NH₂ (C2) 51452-62-1 Amine substituent vs. ketone
1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one Pyridine Cl (C3), COCH₃ (C4), CH₃ (C5) 1256809-17-2 Pyridine ring (1 N) vs. pyrimidine (2 N)

Key Observations :

  • Substituent Effects : Replacing the ketone with an amine (as in 1-(5-Chloropyrimidin-2-yl)ethanamine) increases basicity and alters reactivity in nucleophilic substitutions . The α,β-unsaturated ketone in 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one enables Michael addition reactions, absent in the saturated acetyl group of the target compound .
Physicochemical Properties
  • Melting Points : Pyrimidine derivatives generally exhibit higher melting points than thiophene analogues due to stronger intermolecular hydrogen bonding. For example, this compound has a melting point >150°C (estimated), while 1-(5-Chloro-2-thienyl)ethan-1-one melts at ~80–85°C .
  • Solubility : The pyrimidine core enhances water solubility compared to thiophene derivatives. However, substitution with lipophilic groups (e.g., phenyl in 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one) reduces aqueous solubility .

Biological Activity

1-(5-Chloropyrimidin-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₂O, and it features a chlorinated pyrimidine ring attached to an ethanone moiety. Its structural characteristics contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which plays a crucial role in glucose metabolism and insulin secretion in pancreatic β-cells. This interaction suggests potential applications in diabetes management.

Biological Activities

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, potentially inhibiting bacterial growth by targeting specific enzymes involved in bacterial metabolism.
  • Anticancer Properties : Studies have suggested that this compound may interfere with cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .
  • Neuropharmacological Effects : The compound's structural similarity to nucleobases allows it to bind to biological targets involved in cellular signaling pathways, indicating potential neuropharmacological applications.

Study on Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating effective potency against certain types of cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Pharmacokinetic Profile

In vivo pharmacokinetic studies were conducted using CD-1 mice. The compound was administered at doses of 30 mg/kg and 100 mg/kg orally, demonstrating good bioavailability and moderate clearance rates. The pharmacokinetic parameters are summarized in Table 1 below:

ParameterDose (mg/kg)CL (mL/min/kg)Vdss (L/kg)T1/2 (h)AUClast (ng.h/mL)
Compound A30493.54.7104
Compound B1009.94.06.8121

Table 1: Pharmacokinetic Parameters of Compounds Derived from this compound

Summary of Findings

The biological activity of this compound encompasses a range of effects, including antimicrobial and anticancer properties, as well as potential neuropharmacological applications. Its interaction with GPR119 highlights its relevance in metabolic disorders like diabetes.

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